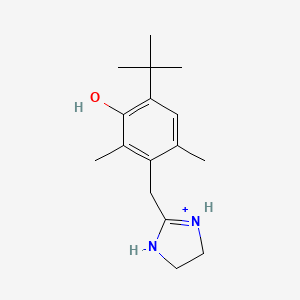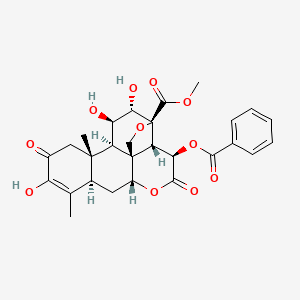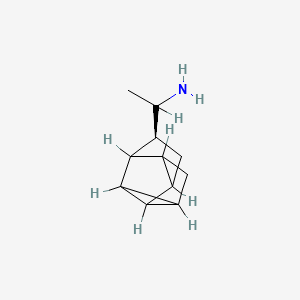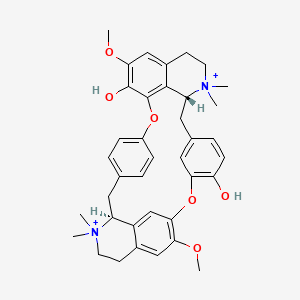![molecular formula C22H29N3O4S B1228405 1-Methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]-3-[oxo(1-piperidinyl)methyl]-4-quinolinone](/img/structure/B1228405.png)
1-Methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]-3-[oxo(1-piperidinyl)methyl]-4-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]-3-[oxo(1-piperidinyl)methyl]-4-quinolinone is an aromatic amide and a member of quinolines.
Scientific Research Applications
NR2B-Selective NMDA Receptor Antagonist
- The compound identified as an orally active NR2B-subunit selective N-methyl-d-aspartate (NMDA) receptor antagonist demonstrates high selectivity for NR2B subunits containing NMDA receptors, indicating its potential in pain treatment research (Kawai et al., 2007).
Oxytocin Receptor Antagonist
- This compound serves as a potent nonpeptide oxytocin receptor antagonist, showing high affinity and selectivity for human oxytocin receptors, making it useful for studying oxytocin receptor pharmacology in human and nonhuman primate tissues (Lemaire et al., 2002).
Synthesis of Heterocyclo-Quinolinol Derivatives
- New series of heterocyclo-quinolinol derivatives, including this compound, have been synthesized for exploring structure-activity relationships and the effect of complexation with different metal cations on biologically active compounds (Hafez & Awad, 1992).
5-HT(6) Serotonin Receptor Ligands
- Piperazinyl derivatives of 1-(arylsulfonyl)-2,3-dihydro-1H-quinolin-4-ones, including this compound, have been identified with high binding affinities for 5-HT(6) receptor, offering insights into serotonin and dopamine receptor interactions (Park et al., 2011).
Anticancer Agent Synthesis and Evaluation
- Synthesis and evaluation of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, revealing potential as anticancer agents, highlight the need for further in vivo studies to ascertain therapeutic usefulness (Rehman et al., 2018).
Cannabinoid Receptor Agonists
- SCRAs including molecules based on this compound structure have been characterized, providing valuable analytical profiles for researchers and scientists dealing with new psychoactive substances in forensic and clinical investigations (Brandt et al., 2020).
properties
Product Name |
1-Methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]-3-[oxo(1-piperidinyl)methyl]-4-quinolinone |
|---|---|
Molecular Formula |
C22H29N3O4S |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
1-methyl-6-(4-methylpiperidin-1-yl)sulfonyl-3-(piperidine-1-carbonyl)quinolin-4-one |
InChI |
InChI=1S/C22H29N3O4S/c1-16-8-12-25(13-9-16)30(28,29)17-6-7-20-18(14-17)21(26)19(15-23(20)2)22(27)24-10-4-3-5-11-24/h6-7,14-16H,3-5,8-13H2,1-2H3 |
InChI Key |
MVMQEGNWCVYQOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(C=C(C3=O)C(=O)N4CCCCC4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Phenyl-4-quinolinecarboxylic acid [2-[2-chloro-5-(dimethylsulfamoyl)anilino]-2-oxoethyl] ester](/img/structure/B1228326.png)



![1-methyl-N-[4-(trifluoromethyl)phenyl]-4-imidazolesulfonamide](/img/structure/B1228332.png)
![3-[[Oxo-[3-(1-piperidinylsulfonyl)phenyl]methyl]amino]benzoic acid](/img/structure/B1228335.png)

![8-chloro-3-methyl-11-[1-(4-pyridylacetyl)piperidin-4-ylidene]-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B1228338.png)
![3-Chloro-N-[4-chloro-2-[[(5-chloro-2-pyridinyl)amino]carbonyl]-6-methoxyphenyl]-4-[[(4,5-dihydro-2-oxazolyl)methylamino]methyl]-2-thiophenecarboxamide](/img/structure/B1228339.png)
![5,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/no-structure.png)
![4-[(3-Chlorophenyl)-oxomethyl]-1-methyl-2-pyrrolecarboxaldehyde oxime](/img/structure/B1228342.png)

![N-[1-[(cyclohexylamino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1228345.png)